molecular formula C10H10N4O4 B13875146 N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide

Cat. No.: B13875146
M. Wt: 250.21 g/mol
InChI Key: IOKFRBGHLOBMIO-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide typically involves the formation of the indazole core followed by functional group modifications. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. This often includes the use of metal-catalyzed reactions due to their efficiency and selectivity . The choice of solvents, temperature, and reaction time are critical parameters that are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole core can bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • N-methoxy-N-methyl-1H-indazole-3-carboxamide
  • 5-bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide

Uniqueness

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide

InChI

InChI=1S/C10H10N4O4/c1-13(18-2)10(15)9-7-5-6(14(16)17)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12)

InChI Key

IOKFRBGHLOBMIO-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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